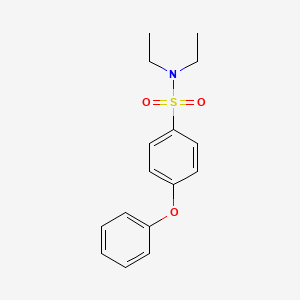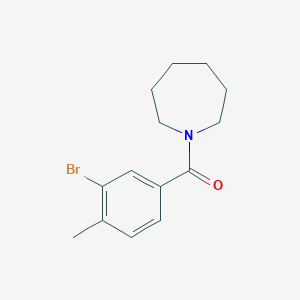
N,N-diethyl-4-phenoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-phenoxybenzenesulfonamide, also known as DEET, is a synthetic insect repellent that has been widely used since its discovery in 1953. It is a colorless, oily liquid with a slightly sweet odor and is highly effective against a variety of insects, including mosquitoes, ticks, and flies. DEET is one of the most commonly used insect repellents in the world and has been extensively studied for its chemical properties and effectiveness.
Mecanismo De Acción
The exact mechanism of action of N,N-diethyl-4-phenoxybenzenesulfonamide is not fully understood, but it is believed to work by blocking the receptors that insects use to detect carbon dioxide and other chemicals emitted by humans. This makes it difficult for insects to locate and bite humans, effectively repelling them.
Biochemical and Physiological Effects
N,N-diethyl-4-phenoxybenzenesulfonamide has been shown to have low toxicity in humans when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N,N-diethyl-4-phenoxybenzenesulfonamide is also known to be a neurotoxin in insects, affecting their nervous system and causing paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-4-phenoxybenzenesulfonamide is a highly effective insect repellent and has been extensively used in laboratory experiments to test the effectiveness of other insect repellents. However, N,N-diethyl-4-phenoxybenzenesulfonamide is not without limitations. It can be expensive to produce and has a strong odor that can be unpleasant for some individuals. Additionally, some insects have been shown to develop resistance to N,N-diethyl-4-phenoxybenzenesulfonamide over time, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-4-phenoxybenzenesulfonamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N,N-diethyl-4-phenoxybenzenesulfonamide. Another area of interest is the study of the long-term effects of N,N-diethyl-4-phenoxybenzenesulfonamide exposure on humans and the environment. Finally, there is a need for further research on the mechanism of action of N,N-diethyl-4-phenoxybenzenesulfonamide and how it interacts with the nervous system of insects.
Métodos De Síntesis
The synthesis of N,N-diethyl-4-phenoxybenzenesulfonamide involves the reaction of phenoxybenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then purified through distillation and recrystallization. This method has been well-established and is commonly used in industrial settings to produce large quantities of N,N-diethyl-4-phenoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-phenoxybenzenesulfonamide has been extensively studied for its effectiveness in repelling insects, particularly mosquitoes. It has been shown to be highly effective against a variety of mosquito species, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N,N-diethyl-4-phenoxybenzenesulfonamide is also effective against ticks, which can transmit Lyme disease and other illnesses.
Propiedades
IUPAC Name |
N,N-diethyl-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-17(4-2)21(18,19)16-12-10-15(11-13-16)20-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYAZICOBONPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-phenoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)



![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)

![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)
![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
